![molecular formula C17H17LiSi B14263328 Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide CAS No. 185027-07-0](/img/structure/B14263328.png)
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide is an organolithium compound with the molecular formula C17H17LiSi. This compound is notable for its unique structure, which includes a lithium atom bonded to a buta-2,3-dien-2-ide moiety and a methyl(diphenyl)silyl group. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide typically involves the reaction of a suitable precursor with an organolithium reagent. One common method involves the reaction of 4-[methyl(diphenyl)silyl]buta-2,3-diene with n-butyllithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solution form and stored under an inert atmosphere to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of the lithium atom, the compound acts as a strong nucleophile and can add to electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out under an inert atmosphere to prevent oxidation and decomposition. Solvents such as THF and diethyl ether are commonly used .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. Common products include substituted alkenes, alcohols, and other organosilicon compounds .
Applications De Recherche Scientifique
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Catalysis: It is used as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide involves the transfer of the lithium atom to an electrophilic center in the target molecule. This transfer is facilitated by the highly polar nature of the carbon-lithium bond, which makes the compound a strong nucleophile. The resulting intermediate can then undergo further reactions to form the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide include other organolithium reagents such as:
- n-Butyllithium
- sec-Butyllithium
- tert-Butyllithium
- Phenyllithium
- Methyllithium
Uniqueness
What sets this compound apart from other organolithium compounds is its unique structure, which includes a buta-2,3-dien-2-ide moiety and a methyl(diphenyl)silyl group. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
185027-07-0 |
|---|---|
Formule moléculaire |
C17H17LiSi |
Poids moléculaire |
256.4 g/mol |
InChI |
InChI=1S/C17H17Si.Li/c1-3-4-15-18(2,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-15H,1-2H3;/q-1;+1 |
Clé InChI |
OOAXYZPKHKLXAC-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[C-]=C=C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


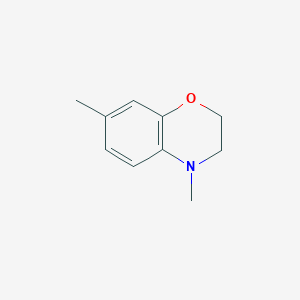
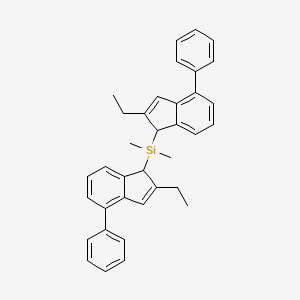
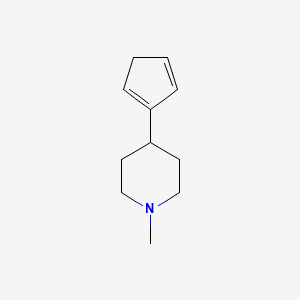
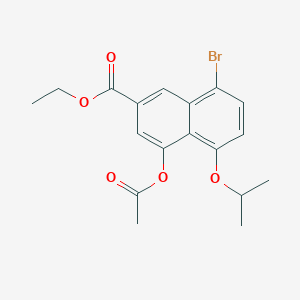
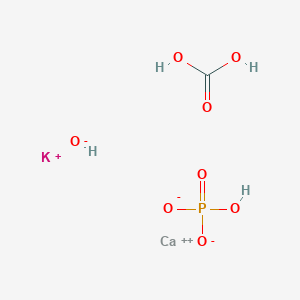

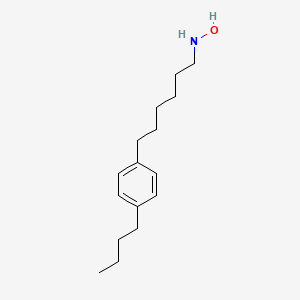
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

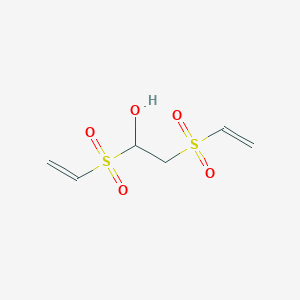
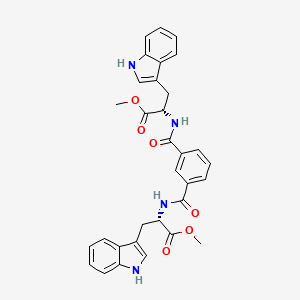
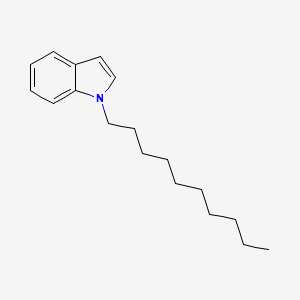
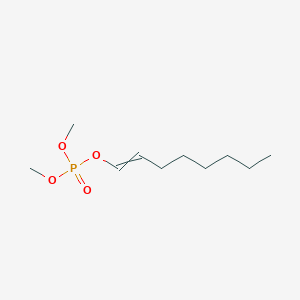
![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
